molecular formula C7H10F2O2 B12862017 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone

Cat. No.: B12862017
M. Wt: 164.15 g/mol
InChI Key: ZVOLFZHIWLZSKN-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, characterized by the presence of fluorine atoms and an isopropyl group, exhibits unique chemical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,3-Difluoro-2-butanone and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the furanone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-butanone: A precursor in the synthesis of 3,3-Difluoro-4-Isopropyldihydro-2(3H)-Furanone.

    4-Isopropyl-2(3H)-Furanone: A structurally similar compound without the fluorine atoms.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an isopropyl group, which confer distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3,3-difluoro-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H10F2O2/c1-4(2)5-3-11-6(10)7(5,8)9/h4-5H,3H2,1-2H3

InChI Key

ZVOLFZHIWLZSKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=O)C1(F)F

Origin of Product

United States

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